Muscimol hydrobromide

Descripción general

Descripción

El hidrobro-mureto de muscimol es un compuesto potente ampliamente utilizado en la investigación neurocientífica. Es un análogo estructural del ácido gamma-aminobutírico (GABA) y es conocido por su actividad agonista en ciertos sitios receptores . El hidrobro-mureto de muscimol se deriva del muscimol, un constituyente psicoactivo que se encuentra en ciertas especies de hongos, como Amanita muscaria .

Métodos De Preparación

El hidrobro-mureto de muscimol se obtiene principalmente de fuentes naturales, como moscas venenosas y hongos. Estas plantas contienen el compuesto, que luego se extrae y purifica . La ruta sintética implica la reacción del muscimol con ácido bromhídrico para formar hidrobro-mureto de muscimol. Las condiciones de reacción suelen incluir un entorno controlado para garantizar la pureza y la estabilidad del producto final .

Análisis De Reacciones Químicas

El hidrobro-mureto de muscimol sufre varias reacciones químicas, que incluyen:

Oxidación: El hidrobro-mureto de muscimol puede oxidarse para formar diferentes derivados.

Reducción: El compuesto puede reducirse en condiciones específicas para producir otros productos.

Sustitución: El hidrobro-mureto de muscimol puede participar en reacciones de sustitución, donde ciertos grupos funcionales son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Muscimol hydrobromide has several key applications in scientific research:

- Neuroscience : Used to investigate the role of GABAergic transmission in neuronal activity and behavior. It helps elucidate the function of GABA receptors in various neurological conditions.

- Pharmacology : Employed in studies to understand the pharmacological effects of GABAergic compounds on anxiety, sedation, and muscle relaxation. Its effects on behavior and potential therapeutic applications for disorders such as epilepsy and Parkinson's disease are actively researched .

- Electrophysiology : Utilized in brain slice preparations to explore ionic mechanisms underlying receptor activity. Muscimol injections are often used to transiently inactivate specific brain regions, allowing researchers to study their functional roles .

- Behavioral Studies : In animal models, this compound is used to assess its impact on learning and memory processes. For instance, injections into the amygdala impair freezing responses during fear conditioning tasks, indicating its role in emotional memory processing .

Intra-Amygdala Injections

A study demonstrated that bilateral muscimol injections into the amygdala before training significantly reduced freezing behavior in rats during fear conditioning tasks. The results indicated that muscimol effectively inhibited neuronal activity within the amygdala, suggesting its utility in studying emotional responses and memory .

Electrophysiological Characterization

Research involving this compound has shown its effects on synaptic transmission in cortical neurons. By applying muscimol to brain slices, researchers observed alterations in excitatory post-synaptic currents, which provided insights into the modulation of synaptic plasticity by GABAergic signaling .

Dose-Dependent Effects

In experiments with endotoxemic mice, varying doses of this compound were administered to assess its protective effects against inflammatory responses. The study found that higher doses significantly increased survival rates and reduced inflammation markers, highlighting its potential therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Neuroscience | Investigates GABA receptor functions and neuronal activity |

| Pharmacology | Studies effects on anxiety, sedation, and potential therapies |

| Electrophysiology | Analyzes ionic mechanisms through brain slice preparations |

| Behavioral Studies | Examines impacts on learning and memory through targeted injections |

Mecanismo De Acción

El hidrobro-mureto de muscimol funciona principalmente como un agonista del receptor GABA-A. Al imitar la acción del GABA, activa estos receptores, lo que lleva a la apertura de los canales de cloruro y la hiperpolarización subsiguiente de las neuronas. Esto da como resultado una disminución de la excitabilidad neuronal, lo cual es crucial para mantener el equilibrio entre la excitación y la inhibición en el sistema nervioso central . Los objetivos moleculares incluyen varias subunidades del receptor GABA-A, como alfa-1, beta-3 y gamma-2 .

Comparación Con Compuestos Similares

El hidrobro-mureto de muscimol es único debido a su alta afinidad y especificidad por los receptores GABA-A. Los compuestos similares incluyen:

Ácido ibóténico: Otro compuesto psicoactivo que se encuentra en Amanita muscaria, que es un precursor del muscimol.

Muscazona: Un compuesto relacionado con el muscimol, también encontrado en Amanita muscaria.

El hidrobro-mureto de muscimol destaca por su potente actividad agonista y su amplio uso en la investigación neurocientífica.

Actividad Biológica

Muscimol hydrobromide, derived from the Amanita muscaria mushroom, is a potent agonist of the GABA-A receptor, primarily influencing the central nervous system (CNS). This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Target Receptors

This compound selectively binds to the GABA-A receptors in the brain, mimicking gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter. It primarily interacts with the following receptor subunits:

- GABA receptor subunit alpha-1

- GABA receptor subunit beta-3

- GABA receptor subunit gamma-2 .

Mode of Action

As an orthosteric agonist, muscimol enhances chloride ion influx when binding to GABA-A receptors. This hyperpolarizes neurons, decreasing their excitability and leading to various physiological effects such as sedation and anxiolysis .

Pharmacokinetics

This compound is highly soluble in water, facilitating its absorption and distribution in biological systems. Studies indicate that its effects peak approximately 15 minutes post-administration and can last up to three hours before diminishing significantly .

Table 1: Summary of Biological Effects

Case Studies

- Analgesic Properties : A systematic review and meta-analysis involving 22 studies demonstrated that muscimol significantly alleviated mechanical allodynia (SMD = 1.78) and thermal hyperalgesia (SMD = 2.59), indicating its potential as a treatment for neuropathic pain .

- Behavioral Studies : Research using various knockout mouse models revealed differing sensitivities to muscimol's effects. For instance, α6 knockout mice exhibited increased sensitivity to muscimol's sedative effects compared to wild-type controls .

- Cognitive Effects : Muscimol infusion into specific brain regions has shown to affect decision-making processes, emphasizing its role in cognitive functions .

Therapeutic Potential

This compound presents promising avenues for therapeutic applications:

- Anxiety Disorders : Its anxiolytic properties may help manage anxiety by reducing neuronal excitability.

- Chronic Pain Management : Its effectiveness in reducing pain sensations suggests potential use in treating chronic pain conditions.

- Neurodegenerative Diseases : Preliminary studies indicate possible neuroprotective effects that could be beneficial in conditions like Alzheimer's disease .

Propiedades

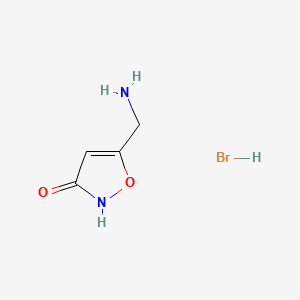

IUPAC Name |

5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZOJWHOZRKYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171182 | |

| Record name | Muscimol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18174-72-6 | |

| Record name | Muscimol hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscimol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18174-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muscimol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muscimol hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Muscimol hydrobromide interact with its target and what are the downstream effects?

A1: this compound is a potent and selective agonist of the gamma-aminobutyric acid type A (GABAA) receptor. [, , , , , ] It binds to the GABAA receptor at a site distinct from that of GABA itself, leading to the opening of chloride ion channels. [, , , , , ] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This inhibitory effect on neuronal activity is responsible for the diverse pharmacological effects of this compound, including its anxiolytic, sedative, and muscle relaxant properties. [, , , , , ]

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly mention the molecular formula or weight of this compound, they consistently highlight its function as a GABAA receptor agonist. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.

Q3: The research mentions the administration of this compound directly into specific brain regions like the amygdala and nucleus accumbens. How does the location of administration affect its effects?

A3: The effects of this compound are highly localized, meaning that its action is restricted to the site of administration. [, , , ] This characteristic is evident in studies where injections into different brain regions, such as the amygdala or nucleus accumbens, elicit distinct behavioral responses. [, , , ] For example, intra-amygdala injections of this compound have been shown to produce anxiolytic-like effects in animal models, [, , ] while injections into the nucleus accumbens attenuate naloxone-induced morphine withdrawal symptoms. [] These findings underscore the importance of targeted administration for achieving specific therapeutic outcomes.

Q4: The studies mention both "high-anxiety" and "low-anxiety" rats. How do these individual differences in anxiety levels influence the effects of this compound?

A4: Research suggests that the anxiolytic effects of this compound are more pronounced in high-anxiety rats compared to their low-anxiety counterparts. [, ] For instance, in the elevated plus-maze test, this compound increased open-arm exploration (indicative of reduced anxiety) only in high-anxiety rats. [, ] This differential response highlights the importance of considering individual variability in anxiety levels when investigating the therapeutic potential of GABAA receptor agonists.

Q5: The studies also suggest hemispheric lateralization in the effects of this compound on anxiety. Could you elaborate on this?

A5: Intriguingly, research indicates that the left and right amygdala may respond differently to this compound. [, , ] Some studies found that injections into the left amygdala of high-anxiety rats produced more pronounced anxiolytic effects than injections into the right amygdala. [, , ] This lateralization suggests a potential asymmetry in the GABAergic system within the amygdala and highlights the need for further research to fully understand the complex interplay between brain hemisphere, GABAA receptor activation, and anxiety regulation.

Q6: What are the implications of these findings for the development of new anxiolytic therapies?

A6: The localized and specific action of this compound, coupled with the observed individual and hemispheric differences in response, underscores the complexity of targeting the GABAergic system for therapeutic purposes. [, , , ] Future research should focus on developing drug delivery strategies that allow for precise targeting of specific brain regions and consider individual variability in anxiety levels and GABAergic system function. Such advancements could lead to more effective and personalized anxiolytic therapies with fewer side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.